N-Methyl-2-(piperidin-2-yl)propanamide
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Overview
Description
N-Methyl-2-(piperidin-2-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(piperidin-2-yl)propanamide typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 2-piperidone with methylamine, followed by acylation with propanoyl chloride . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and anhydrous conditions for the acylation step to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(piperidin-2-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(piperidin-2-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-2-(piperidin-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(piperidin-2-yl)propanamide .
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide .
Uniqueness
N-Methyl-2-(piperidin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-methyl-2-piperidin-2-ylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-7(9(12)10-2)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,10,12) |
InChI Key |
SHJGXZUOGADFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)NC |
Origin of Product |
United States |
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